molecular formula C11H17NO6 B1383051 (Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester CAS No. 84080-68-2

(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester

Cat. No. B1383051
CAS RN: 84080-68-2
M. Wt: 259.26 g/mol
InChI Key: JDPTWNBRKKNMHW-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester, or ZMOBED, is an organic compound with a wide range of applications in scientific research. It is a derivative of (Z)-2-(2-methoxyethoxyimino)-3-oxobutanoic acid and is used as a reagent in organic synthesis. ZMOBED is a versatile reagent that is used in a variety of laboratory experiments, and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines : This is a method used in the field of organic chemistry for the stereoselective synthesis of amines and their derivatives. The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds.

  • Malonic Ester Synthesis : This is a method used in organic chemistry for the synthesis of carboxylic acids. Malonic esters are more acidic than simple esters, so that alkylations can be carried out via enolate formation promoted by relatively mild bases such as sodium alkoxide, and subsequent alkylation with halides. An excess of ester must be used to prevent dialkylated products. Carboxylic acids may optionally be obtained after hydrolysis and decarboxylation.

  • Synthesis, structure and comparative stability of β-hydrazono : This is a method used in the field of organic chemistry for the synthesis of β-hydrazono and oximino ether boronates. The compounds have been prepared by the sequential lithiation of the corresponding methyl hydrazone or oxime methyl ether, followed by reaction with an iodomethylboronate ester, typically in the form of the pinacol ester. The resulting products have contrasting hydrolytic stabilities .
  • Acetoacetic Ester Synthesis : This is a method used in the field of organic chemistry for the synthesis of carboxylic acids. Acetoacetic esters are more acidic than simple esters, so that alkylations can be carried out via enolate formation promoted by relatively mild bases such as sodium alkoxide, and subsequent alkylation with halides. An excess of ester must be used to prevent dialkylated products. Carboxylic acids may optionally be obtained after hydrolysis and decarboxylation .

properties

IUPAC Name

tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-7(13)9(10(15)18-11(2,3)4)12-17-6-8(14)16-5/h6H2,1-5H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPTWNBRKKNMHW-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NOCC(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N\OCC(=O)OC)/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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